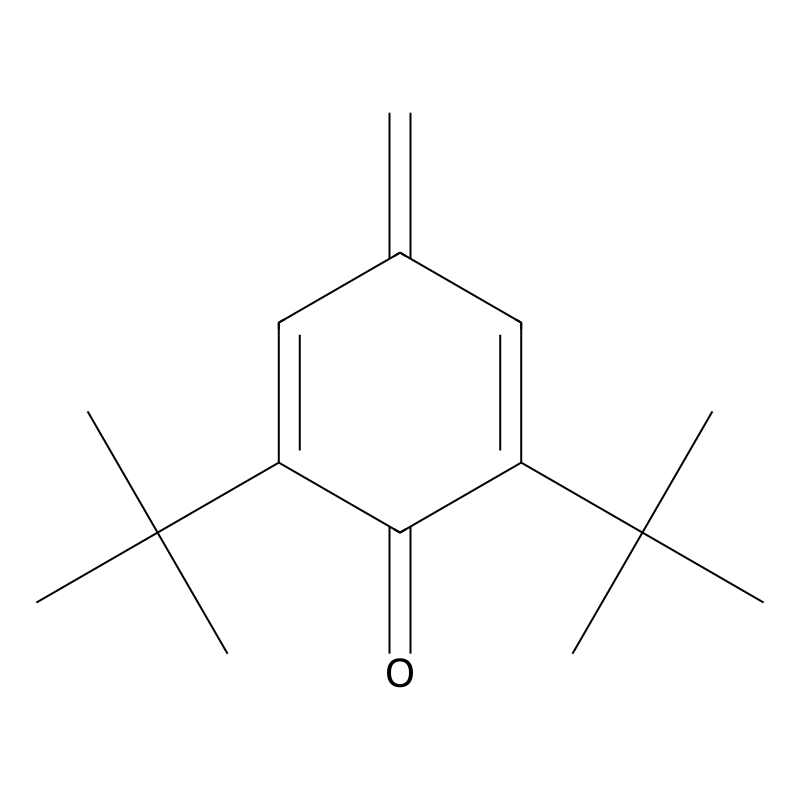

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

Content Navigation

- 1. General Information

- 2. Procurement Baseline: 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT-QM) as a Stabilized Electrophile

- 3. The Non-Interchangeability of BHT-QM in Electrophilic Addition and Adduct Formation

- 4. Quantitative Evidence: Why BHT-QM Outperforms Analogs in Stability and Selectivity

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (CAS 2607-52-5), commonly known as BHT quinone methide (BHT-QM), is a highly sterically hindered, isolable quinone methide. Unlike transient, unsubstituted quinone methides that rapidly polymerize, the presence of two bulky tert-butyl groups at the 2 and 6 positions kinetically stabilizes the exocyclic methylene carbon, allowing it to be utilized as a controlled Michael acceptor in organic synthesis and biochemical assays [1]. In procurement contexts, BHT-QM is primarily sourced as a direct, stable electrophilic building block for the synthesis of complex hindered phenols, 3,5-di-tert-butyl-4-hydroxybenzyl derivatives, and as a quantitative analytical standard for butylated hydroxytoluene (BHT) metabolism and toxicology studies [2].

References

- [1] Thompson, D. C., et al. 'The enzymic formation and chemical reactivity of quinone methides correlate with alkylphenol-induced toxicity in rat hepatocytes.' Chemical Research in Toxicology 5.3 (1992): 354-360.

- [2] PubChem Compound Summary for CID 107736, 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone.

Substituting BHT-QM with its non-oxidized precursor, BHT, or with less hindered quinone methides fundamentally compromises process control and yield. BHT itself is not an electrophile and requires harsh in situ oxidative activation (e.g., using lead dioxide or electrochemical methods) to generate the reactive methide, a process that inherently produces a mixture of over-oxidized byproducts and dimers like stilbenequinones[1]. Conversely, substituting BHT-QM with less sterically hindered analogs, such as 2,6-dimethyl-4-methylene-2,5-cyclohexadienone (TMP-QM), results in uncontrollably fast reaction rates and poor stability, making them unsuitable as off-the-shelf reagents for selective, high-yield benzylic functionalization [2]. Procuring pre-synthesized BHT-QM isolates the critical Michael addition step from the oxidative generation step, ensuring predictable stoichiometry and reproducible adduct formation.

References

- [1] Taffe, B. G., et al. 'Free radical-derived quinone methide mediates skin tumor promotion by butylated hydroxytoluene hydroperoxide.' PNAS 86.23 (1989): 9299-9303.

- [2] Thompson, D. C., et al. 'The enzymic formation and chemical reactivity of quinone methides correlate with alkylphenol-induced toxicity in rat hepatocytes.' Chemical Research in Toxicology 5.3 (1992): 354-360.

Kinetic Stability and Handling: Steric Shielding vs. Dimethyl Analogs

The commercial viability of BHT-QM as a bench-stable reagent relies on the steric shielding provided by its 2,6-di-tert-butyl groups. When compared to the less hindered 2,6-dimethyl analog (TMP-QM), BHT-QM exhibits a significantly lower rate of spontaneous nucleophilic consumption. Quantitative kinetic studies measuring the slope of reaction rates demonstrate that BHT-QM is consumed at a rate of 0.09 ± 0.07, whereas TMP-QM reacts at 0.50 ± 0.01 under identical aqueous conditions [1]. This >5-fold reduction in baseline reactivity prevents rapid degradation and polymerization, allowing BHT-QM to be stored, weighed, and reacted under controlled conditions, unlike TMP-QM which is highly transient.

| Evidence Dimension | Spontaneous reaction rate slope (aqueous nucleophilic consumption) |

| Target Compound Data | 0.09 ± 0.07 |

| Comparator Or Baseline | TMP-QM (2,6-dimethyl analog): 0.50 ± 0.01 |

| Quantified Difference | >5-fold slower spontaneous consumption rate for BHT-QM |

| Conditions | Aqueous 50 mM K2HPO4 in acetonitrile (pH 7.4) |

A slower, controlled reaction rate allows the compound to be handled as a stable reagent rather than requiring complex in situ generation, directly improving manufacturability and synthetic reproducibility.

Electrophilic Selectivity: Absence of Intramolecular Hydrogen Bonding

In applications requiring selective adduct formation, such as the synthesis of specific glutathione (GSH) or nucleoside conjugates, BHT-QM provides a highly controlled reactivity profile compared to its hydroxylated metabolite, BHTOH-QM. BHTOH-QM possesses an intramolecular hydrogen bond between the hydroxyl and carbonyl groups, which increases the positive charge density at the exocyclic methylene, accelerating nucleophilic attack. Consequently, BHTOH-QM reacts approximately 6-fold faster with GSH than BHT-QM [1]. Procuring BHT-QM provides a less aggressive, more selective Michael acceptor, minimizing off-target multi-alkylation in complex formulations or biological assays.

| Evidence Dimension | Relative rate of glutathione (GSH) adduct formation |

| Target Compound Data | Baseline controlled rate (1x) |

| Comparator Or Baseline | BHTOH-QM (hydroxylated analog): ~6-fold faster reaction rate |

| Quantified Difference | 6-fold slower, more selective reactivity for BHT-QM |

| Conditions | Aqueous reaction with reduced glutathione (GSH) |

Slower, controlled electrophilicity is critical for achieving high-yield, mono-alkylated products without the need for extreme cryogenic cooling or highly diluted continuous-flow setups.

Precursor Suitability: Direct Hydrolysis to 3,5-Di-tert-butyl-4-hydroxybenzyl Alcohol

For the industrial or laboratory synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol—a key building block for advanced antioxidants—using pre-formed BHT-QM is vastly superior to starting from BHT. When BHT is used, it must be oxidized, leading to a mixture of products including stilbenequinones. In contrast, the direct hydrolysis of BHT-QM in a 50% water-acetonitrile solution at constant ionic strength yields exclusively one product: the corresponding 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, achieving near-quantitative conversion without over-oxidation byproducts [1]. This makes BHT-QM the definitive procurement choice for high-purity benzylic alcohol synthesis.

| Evidence Dimension | Product profile upon aqueous hydrolysis |

| Target Compound Data | 100% specificity for a single product (3,5-di-tert-butyl-4-hydroxybenzyl alcohol) |

| Comparator Or Baseline | BHT oxidation route: Complex mixture including stilbenequinone dimers |

| Quantified Difference | Elimination of oxidative byproducts and dimer formation |

| Conditions | 50% (v/v) water-acetonitrile solution, I = 0.5 (NaCl) |

Procuring the pre-formed quinone methide eliminates a messy oxidative synthetic step, drastically reducing downstream purification costs and improving overall yield of the target benzyl alcohol.

Synthesis of Hindered Phenolic Antioxidants and Benzyl Derivatives

Because BHT-QM undergoes clean, controlled Michael additions with various nucleophiles (water, amines, thiols), it is the premier starting material for synthesizing 3,5-di-tert-butyl-4-hydroxybenzyl derivatives. Its use bypasses the need for harsh oxidative conditions required when starting from BHT, ensuring high-purity product streams free of stilbenequinone dimers [1].

Standardized Electrophile for Toxicology and Metabolism Assays

As a stable, isolable model of a reactive quinone methide, BHT-QM is heavily utilized as a quantitative standard in in vitro hepatotoxicity and protein-adduct assays. Its slower, sterically hindered reaction kinetics allow researchers to accurately measure glutathione (GSH) depletion and nucleoside alkylation rates without the compound degrading before the assay is complete [2].

Covalent Modification of Peptides and Proteins

BHT-QM is utilized as a selective alkylating agent for biological macromolecules. Due to its specific reactivity profile—lacking the hyper-reactivity of unhindered quinone methides—it can selectively modify cysteine and certain nitrogen nucleophiles on proteins under physiological conditions, making it a valuable tool in chemical biology and bioconjugation workflows [3].

References

- [1] Wang, J., et al. 'Hydrolysis of the Quinone Methide of Butylated Hydroxytoluene in Aqueous Solutions.' Pharmaceutical Research 18.2 (2001): 188-192.

- [2] Thompson, D. C., et al. 'The enzymic formation and chemical reactivity of quinone methides correlate with alkylphenol-induced toxicity in rat hepatocytes.' Chemical Research in Toxicology 5.3 (1992): 354-360.

- [3] Freccero, M., et al. 'Covalent Modification of Proteins and Peptides by the Quinone Methide from 2-tert-Butyl-4,6-dimethylphenol: Selectivity and Reactivity with Respect to Competitive Hydration.' The Journal of Organic Chemistry 70.18 (2005): 7102-7110.